N-(3-acetamidophenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
説明
This compound features a 1,2,4-triazin-3-yl core substituted with a thioacetamide group and an N-(3-acetamidophenyl) moiety.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3S/c1-8(20)16-9-3-2-4-10(5-9)17-11(21)7-23-13-18-15-6-12(22)19(13)14/h2-6H,7,14H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHRYKSQDFXDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=CC(=O)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-acetamidophenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various research findings, including structure-activity relationships (SAR), case studies, and experimental data.
Chemical Structure and Properties
The compound features a complex structure that includes a triazine moiety and an acetamido group. Its molecular formula is C_{13}H_{15N_5O_2S and it possesses a molecular weight of approximately 305.36 g/mol. The presence of both the triazine ring and the thioacetamide functional group is crucial for its biological activities.
Overview
Research indicates that derivatives of triazine compounds often exhibit significant antimicrobial properties. The specific compound under review has shown promise in inhibiting various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Activity : In vitro studies have demonstrated that N-(3-acetamidophenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibits considerable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported range from 32 to 64 µg/mL, indicating effective inhibition compared to standard antibiotics such as ampicillin.
- Antifungal Activity : The compound also displays antifungal properties against strains like Candida albicans and Aspergillus niger. The MIC values for antifungal activity are reported to be around 64 µg/mL, which is competitive with existing antifungal agents like fluconazole.
The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. The presence of the triazine moiety enhances its cytotoxicity by disrupting cellular processes essential for cancer cell survival.
Experimental Findings
In cell line studies involving various cancer types (e.g., breast cancer cell lines), N-(3-acetamidophenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide has shown IC50 values ranging from 10 to 20 µM. This level of activity suggests that the compound may be a candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications in the phenyl and triazine rings significantly affect the biological activity of the compound. For instance:
| Modification | Effect on Activity |
|---|---|
| Halogen substitutions on phenyl ring | Increased antibacterial activity |
| Electron-withdrawing groups on triazine | Enhanced cytotoxicity against cancer cells |
| Acetamido group presence | Improved solubility and bioavailability |
類似化合物との比較
Key Observations :
- Core Heterocycles: The target’s 1,2,4-triazin-3-yl core differs from triazinoindole (e.g., Compound 26) and triazole (e.g., VUAA1) derivatives. Triazinoindoles offer extended aromatic systems for π-stacking, while triazoles may enhance metabolic stability .
- Substituent Effects : The 3-acetamidophenyl group in the target contrasts with bromophenyl (Compound 26) and alkylphenyl (VUAA1, OLC15) substituents. Polar groups like acetamide may improve solubility compared to hydrophobic bromo or alkyl chains .
Key Observations :
- Triazinone vs. Triazole: The target’s triazinone core may favor hydrogen bonding with biological targets (e.g., enzymes), while triazole-based compounds like VUAA1/OLC15 modulate ionotropic receptors .
- Substituent-Driven Activity : Bromophenyl (Compound 26) and pyridinyl (VUAA1) groups likely enhance target selectivity via halogen bonds or metal coordination .
Physicochemical and Tautomeric Properties
- Tautomerism: The target’s 4-amino-5-oxo-triazin-3-yl group may exhibit tautomerism, similar to ’s thiazolidinone analog, affecting reactivity and binding .
- Molecular Weight : The target’s molecular weight is expected to be ~320–350 g/mol (analogous to ’s 319.38 g/mol compound), within drug-like ranges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
